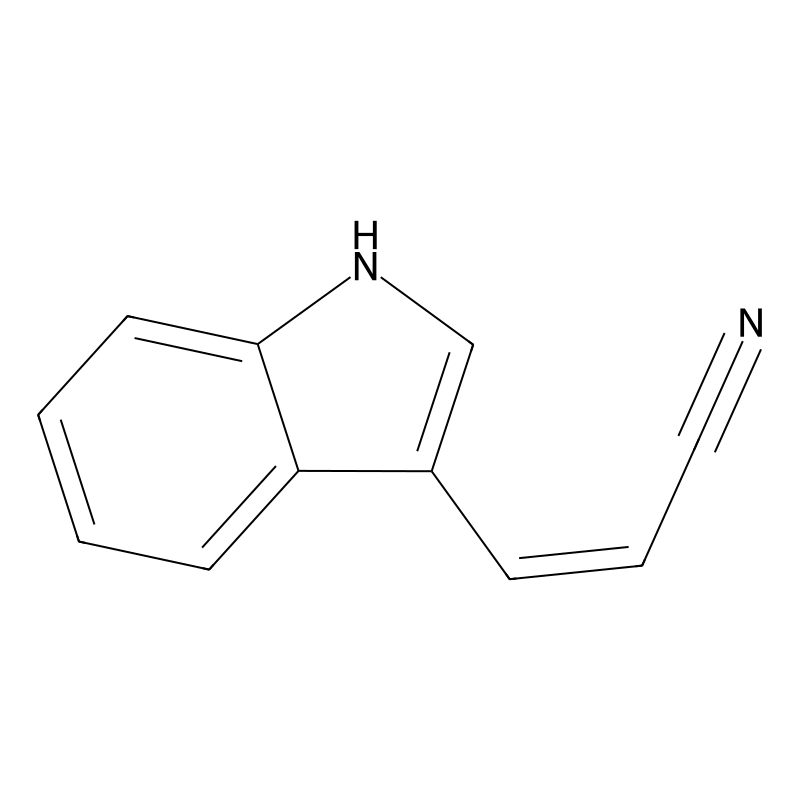(Z)-3-(1H-Indol-3-yl)acrylonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(Z)-3-(1H-Indol-3-yl)acrylonitrile has the molecular formula and a molecular weight of approximately 168.20 g/mol. The compound is recognized for its planar structure due to the conjugated system formed by the indole and acrylonitrile groups, which enhances its chemical reactivity and biological interactions. The presence of the acrylonitrile group contributes to its electrophilic character, making it a candidate for various
Organic Synthesis Precursor
(Z)-3-(1H-Indol-3-yl)acrylonitrile serves as a valuable building block for the synthesis of diverse heterocyclic compounds due to the presence of the indole and acrylonitrile moieties. These moieties can participate in various chemical reactions, allowing researchers to access complex molecules with potential biological activities. A study published in the National Institutes of Health's PubMed Central database describes the application of (Z)-3-(1H-Indol-3-yl)acrylonitrile in the synthesis of a novel class of heterocyclic compounds with potential antitumor activity [].
- Oxidation: The indole ring can be oxidized to introduce different functional groups, potentially leading to derivatives with enhanced biological activity.
- Reduction: The acrylonitrile group can be reduced to form amines or other derivatives, expanding the compound's utility in synthetic chemistry.
- Substitution Reactions: The fluoro group on related compounds can be substituted through nucleophilic aromatic substitution, allowing for the introduction of various functional groups under basic conditions .
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.
Indole derivatives, including (Z)-3-(1H-Indol-3-yl)acrylonitrile, are often studied for their potential biological activities. Research indicates that compounds with indole structures can interact with various molecular targets such as enzymes and receptors. The unique combination of the indole and acrylonitrile moieties may enhance binding affinity or selectivity towards specific biological targets. This makes (Z)-3-(1H-Indol-3-yl)acrylonitrile a candidate for further investigation in pharmacological studies, particularly concerning diseases like cancer and neurological disorders .
The synthesis of (Z)-3-(1H-Indol-3-yl)acrylonitrile typically involves several key steps:
- Starting Materials: The synthesis begins with commercially available 6-fluoroindole or other substituted indoles.
- Knoevenagel Condensation: The acrylonitrile moiety is introduced via a Knoevenagel condensation reaction between the indole and malononitrile in the presence of a base such as piperidine.
- Isomerization: To obtain the Z-isomer specifically, reaction conditions such as temperature and solvent choice must be carefully controlled.
In industrial settings, optimization of these synthetic routes can lead to improved yields and purity using techniques like continuous flow reactors and advanced purification methods.
(Z)-3-(1H-Indol-3-yl)acrylonitrile has potential applications across various fields:
- Medicinal Chemistry: It may serve as a lead compound in drug discovery due to its biological activity against certain diseases.
- Organic Synthesis: As a building block in organic synthesis, it can be utilized to create more complex molecules with desired properties.
- Materials Science: This compound could be explored for developing novel polymers or functional materials due to its unique chemical structure .
Studies on (Z)-3-(1H-Indol-3-yl)acrylonitrile's interactions with biological targets are essential for understanding its mechanism of action. These interactions often involve binding to specific enzymes or receptors, which could elucidate pathways relevant to disease mechanisms. For instance, research on similar indole derivatives has shown their ability to modulate enzyme activity or receptor signaling pathways, suggesting that (Z)-3-(1H-Indol-3-yl)acrylonitrile may exhibit comparable effects .
Similar Compounds: Comparison
Several compounds are structurally similar to (Z)-3-(1H-Indol-3-yl)acrylonitrile, each differing in substituents or functional groups:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(1H-Indol-3-yl)acrylonitrile | Lacks fluorine substituent | May exhibit different biological activity |
| 6-Fluoroindole | Contains only the indole structure | Focuses on indole's properties without acrylonitrile |
| 3-(6-Chloro-1H-indol-3-yl)acrylonitrile | Contains a chloro group instead of fluoro | Potentially different reactivity and selectivity |
| (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile | Incorporates thiophene moiety | Unique electronic properties due to thiophene |
The uniqueness of (Z)-3-(1H-Indol-3-yl)acrylonitrile arises from its combination of both fluoro and acrylonitrile groups, which may enhance its chemical reactivity and biological activity compared to similar compounds .








